![molecular formula C12H13N3OS B12578932 5-[(4-Methylphenyl)methylidene]tetrahydro[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 606952-48-1](/img/structure/B12578932.png)
5-[(4-Methylphenyl)methylidene]tetrahydro[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-Methylphenyl)methylidene]tetrahydro[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic compound that features a thiazole and triazole ring fused together
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-[(4-Methylphenyl)methyliden]tetrahydro[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-on umfasst typischerweise die Kondensation von 4-Methylbenzaldehyd mit einem Thiazol-Triazol-Vorläufer unter sauren oder basischen Bedingungen. Die Reaktion wird häufig in einem Lösungsmittel wie Ethanol oder Methanol durchgeführt, wobei die Temperatur zwischen 60 und 80 °C gehalten wird, um die Kondensationsreaktion zu erleichtern.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann einen kontinuierlichen Prozess umfassen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Die Verwendung von automatisierten Reaktoren und die präzise Steuerung von Reaktionsparametern wie Temperatur, Druck und pH-Wert können den Produktionsprozess optimieren. Darüber hinaus werden Reinigungsschritte wie Umkristallisation oder Chromatographie eingesetzt, um das gewünschte Produkt mit hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, typischerweise unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen am aromatischen Ring durch andere Nucleophile ersetzt werden können.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid in Gegenwart eines Katalysators wie Essigsäure.
Reduktion: Natriumborhydrid in Methanol oder Lithiumaluminiumhydrid in Ether.
Substitution: Halogenierte Lösungsmittel wie Chloroform oder Dichlormethan mit Nucleophilen wie Aminen oder Thiolen.
Hauptprodukte
Oxidation: Bildung der entsprechenden Sulfoxide oder Sulfone.
Reduktion: Bildung von reduzierten Thiazol-Triazol-Derivaten.
Substitution: Bildung von substituierten aromatischen Derivaten mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
5-[(4-Methylphenyl)methyliden]tetrahydro[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-on hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Untersucht auf sein Potenzial als antimikrobielles oder antifungizides Mittel.
Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen, einschließlich entzündungshemmender und krebshemmender Eigenschaften.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 5-[(4-Methylphenyl)methyliden]tetrahydro[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann die Enzymaktivität durch Bindung an das aktive Zentrum hemmen oder die Rezeptorfunktion durch Agonismus oder Antagonismus modulieren. Die genauen Pfade und molekularen Zielstrukturen können je nach spezifischer Anwendung und biologischem Kontext variieren.
Wirkmechanismus
The mechanism of action of 5-[(4-Methylphenyl)methylidene]tetrahydro[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Methylbenzaldehyd: Ein Vorläufer bei der Synthese der Verbindung.
Thiazol: Eine heterocyclische Verbindung mit einem Schwefel- und einem Stickstoffatom im Ring.
Triazol: Ein fünfgliedriger Ring mit drei Stickstoffatomen.
Einzigartigkeit
5-[(4-Methylphenyl)methyliden]tetrahydro[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-on ist aufgrund seiner verschmolzenen Ringstruktur einzigartig, die spezifische chemische und biologische Eigenschaften verleiht.
Eigenschaften
CAS-Nummer |
606952-48-1 |
|---|---|
Molekularformel |
C12H13N3OS |
Molekulargewicht |
247.32 g/mol |
IUPAC-Name |
5-[(4-methylphenyl)methylidene]-1,2,3,3a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C12H13N3OS/c1-8-2-4-9(5-3-8)6-10-11(16)15-12(17-10)13-7-14-15/h2-6,12-14H,7H2,1H3 |
InChI-Schlüssel |
WJPOTVCOBICLKY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N3C(S2)NCN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


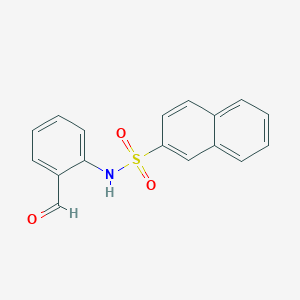
![4-({6-[2-(4-Aminophenyl)ethyl]-4-hydroxy-2-oxo-6-(propan-2-yl)-5,6-dihydro-2H-pyran-3-yl}sulfanyl)-5-tert-butyl-2-methylphenyl 4-cyanobenzene-1-sulfonate](/img/structure/B12578855.png)
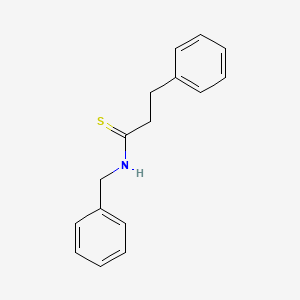
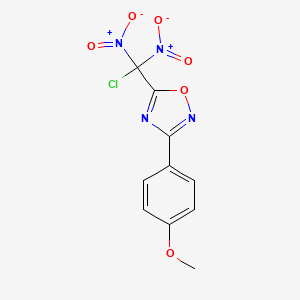



![(1R,2R,4R)-2-(Furan-2-yl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12578878.png)
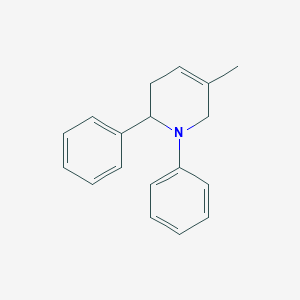
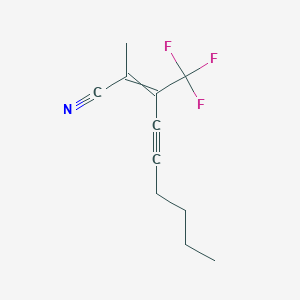
![4-Methyl-N-[2-(piperazin-1-yl)ethyl]pentan-2-amine](/img/structure/B12578906.png)

![3-Chloro-N-(4-chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide](/img/structure/B12578910.png)
![Ethyl 2-{[2-(4-chlorophenyl)hydrazinylidene]acetyl}-3-oxopentanoate](/img/structure/B12578915.png)
